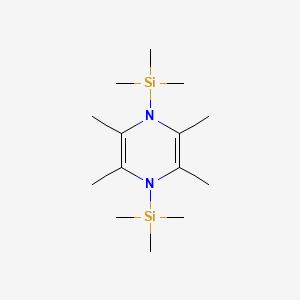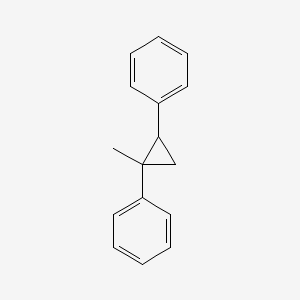
cis-1,2-Diphenyl-1-methylcyclopropane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
cis-1,2-Diphenyl-1-methylcyclopropane: is an organic compound with the molecular formula C16H16 It is a cyclopropane derivative, characterized by the presence of two phenyl groups and one methyl group attached to the cyclopropane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of cis-1,2-Diphenyl-1-methylcyclopropane typically involves the reaction of alkenes with carbenes or carbenoids. One common method is the Simmons-Smith reaction , where a zinc-copper couple reacts with diiodomethane to generate the carbene, which then adds to the double bond of an alkene to form the cyclopropane ring . Another method involves the use of diazomethane, which decomposes to form methylene, a carbene that can react with alkenes to produce cyclopropanes .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general principles of cyclopropane synthesis can be applied. Industrial methods would likely involve scalable reactions using carbenes or carbenoids, with careful control of reaction conditions to ensure high yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions: cis-1,2-Diphenyl-1-methylcyclopropane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form cyclopropyl ketones or carboxylic acids, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the cyclopropane ring into more stable structures, such as alkanes.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method for reducing cyclopropanes.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products:
Oxidation: Cyclopropyl ketones or carboxylic acids.
Reduction: Alkanes.
Substitution: Various substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
cis-1,2-Diphenyl-1-methylcyclopropane has several applications in scientific research:
Chemistry: It is used as a model compound to study the reactivity and stability of cyclopropane derivatives.
Biology: The compound’s interactions with biological molecules can provide insights into the behavior of cyclopropane-containing natural products.
Medicine: Research into cyclopropane derivatives can lead to the development of new pharmaceuticals with unique properties.
Industry: The compound’s unique structure makes it a valuable intermediate in the synthesis of more complex organic molecules.
Wirkmechanismus
The mechanism of action of cis-1,2-Diphenyl-1-methylcyclopropane involves the reactivity of the cyclopropane ring. The ring strain in cyclopropanes makes them highly reactive, allowing them to participate in various chemical reactions. The phenyl groups can stabilize reaction intermediates through resonance, influencing the compound’s reactivity and selectivity in different reactions .
Vergleich Mit ähnlichen Verbindungen
trans-1,2-Diphenyl-1-methylcyclopropane: The trans isomer has the phenyl groups on opposite sides of the cyclopropane ring, leading to different physical and chemical properties.
1,2-Dimethylcyclopropane: This compound has two methyl groups instead of phenyl groups, resulting in different reactivity and applications.
Cyclopropane: The simplest cyclopropane compound, used as a reference for studying the effects of substituents on cyclopropane reactivity.
Uniqueness: cis-1,2-Diphenyl-1-methylcyclopropane is unique due to the presence of both phenyl and methyl groups on the cyclopropane ring. This combination of substituents provides a balance of steric and electronic effects, making the compound a valuable model for studying the behavior of substituted cyclopropanes .
Eigenschaften
CAS-Nummer |
14161-73-0 |
|---|---|
Molekularformel |
C16H16 |
Molekulargewicht |
208.30 g/mol |
IUPAC-Name |
(1-methyl-2-phenylcyclopropyl)benzene |
InChI |
InChI=1S/C16H16/c1-16(14-10-6-3-7-11-14)12-15(16)13-8-4-2-5-9-13/h2-11,15H,12H2,1H3 |
InChI-Schlüssel |
MEPKNRHJYLWJON-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CC1C2=CC=CC=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


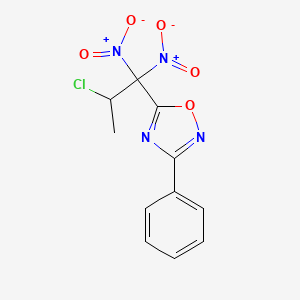

![trisodium;4-(chlorosulfamoyl)benzoate;dodecyl sulfate;4-[(3S,4R)-4-(4-hydroxyphenyl)hexan-3-yl]phenol;(2R,3R,4R,5R)-2,3,5,6-tetrahydroxy-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanal](/img/structure/B14174056.png)
![Methyl 4-{[4,6-bis(propan-2-ylamino)-1,3,5-triazin-2-yl]oxy}-3,5-diiodobenzoate](/img/structure/B14174058.png)

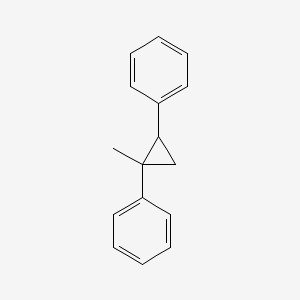
![Ethyl {4-[(2-aminoethyl)carbamoyl]phenoxy}acetate](/img/structure/B14174073.png)
![n-{[1-(Dimethylamino)cyclopropyl]methyl}-n-methylpyridin-3-amine](/img/structure/B14174077.png)
![Bis(4-{[4-(tridecyloxy)benzoyl]oxy}phenyl) hexanedioate](/img/structure/B14174085.png)
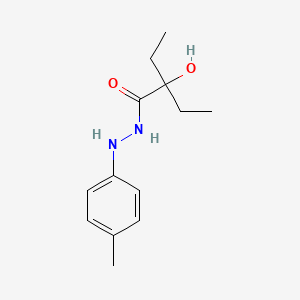
![1-[4-(Benzyloxy)phenyl]-2-(methylamino)ethan-1-one](/img/structure/B14174097.png)
![2-(4-Methoxyphenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazole](/img/structure/B14174106.png)
![3-{4-[4-(Dimethylamino)butyl]phenyl}oxetan-3-OL](/img/structure/B14174107.png)
